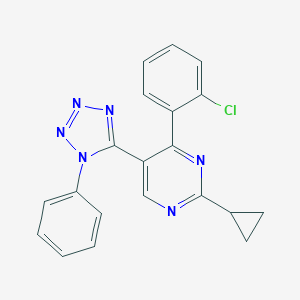
N-(2-Phenyl-1H-benzimidazol-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Phenyl-1H-benzimidazol-6-yl)acetamide, also known as PBA, is a compound that has been extensively studied for its potential therapeutic benefits. PBA is a benzimidazole derivative that has shown promising results in various scientific research applications.
Mechanism of Action
N-(2-Phenyl-1H-benzimidazol-6-yl)acetamide exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. In addition, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in vitro and in vivo. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2-Phenyl-1H-benzimidazol-6-yl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic benefits. However, this compound also has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has not yet been extensively studied for its potential side effects or toxicity.
Future Directions
There are several future directions for research on N-(2-Phenyl-1H-benzimidazol-6-yl)acetamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the investigation of this compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further research is needed to investigate the potential side effects and toxicity of this compound. Overall, this compound shows promising potential for use in various scientific research applications, and further research is needed to fully understand its therapeutic benefits and limitations.
Synthesis Methods
N-(2-Phenyl-1H-benzimidazol-6-yl)acetamide can be synthesized through a multistep process that involves the reaction of 2-phenyl-1H-benzimidazole with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
N-(2-Phenyl-1H-benzimidazol-6-yl)acetamide has been studied for its potential therapeutic benefits in various scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C15H13N3O |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(2-phenyl-3H-benzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C15H13N3O/c1-10(19)16-12-7-8-13-14(9-12)18-15(17-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19)(H,17,18) |
InChI Key |
PXRRHMSXCIIRLW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B214855.png)

![2-cyclopropyl-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214860.png)
![5-[5-(2-chlorophenyl)-4-isoxazolyl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214864.png)
![(3E)-5,6-dichloro-3-[1-(4-methylphenyl)-2H-tetrazol-5-ylidene]indole](/img/structure/B214867.png)
![2-(2,6-dichlorobenzyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214868.png)


![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B214871.png)

![N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214874.png)
![N-methyl-N-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]amine](/img/structure/B214876.png)